molecular formula C9H23NO7P2 B12687793 (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid CAS No. 85098-96-0

(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid

Katalognummer: B12687793
CAS-Nummer: 85098-96-0
Molekulargewicht: 319.23 g/mol
InChI-Schlüssel: LVOJNULPXOXYRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid typically involves the reaction of 3-butoxypropylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

[ \text{3-Butoxypropylamine} + \text{Formaldehyde} + \text{Phosphorous acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Iminodi(methylphosphonic acid): Similar in structure but with different alkyl groups.

    Ethylenediaminetetra(methylenephosphonic acid): Contains multiple phosphonic acid groups and is used as a chelating agent.

    Nitrilotri(methylenephosphonic acid): Another bisphosphonate with different substituents.

Uniqueness

(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is unique due to its specific alkyl chain and imino group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .

Eigenschaften

CAS-Nummer

85098-96-0

Molekularformel

C9H23NO7P2

Molekulargewicht

319.23 g/mol

IUPAC-Name

[3-butoxypropyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C9H23NO7P2/c1-2-3-6-17-7-4-5-10(8-18(11,12)13)9-19(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16)

InChI-Schlüssel

LVOJNULPXOXYRA-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCCN(CP(=O)(O)O)CP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.